2-[7-(methoxycarbonyl)-2,3-dihydro-1-benzofuran-5-yl]acetic acid
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Overview
Description
2-[7-(Methoxycarbonyl)-2,3-dihydro-1-benzofuran-5-yl]acetic acid is an organic compound featuring a benzofuran ring system substituted with a methoxycarbonyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(methoxycarbonyl)-2,3-dihydro-1-benzofuran-5-yl]acetic acid typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized via cyclization reactions involving phenol derivatives and appropriate carbonyl compounds.
Introduction of the Methoxycarbonyl Group: This step often involves esterification reactions using methanol and a suitable acid catalyst.
Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced through carboxylation reactions, often using Grignard reagents or other organometallic intermediates.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[7-(Methoxycarbonyl)-2,3-dihydro-1-benzofuran-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the methoxycarbonyl group to other functional groups, such as alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-[7-(Methoxycarbonyl)-2,3-dihydro-1-benzofuran-5-yl]acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism by which 2-[7-(Methoxycarbonyl)-2,3-dihydro-1-benzofuran-5-yl]acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling cascades, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-[7-(Methoxycarbonyl)-2,3-dihydro-1-benzofuran-4-yl]acetic acid
- 2-[7-(Methoxycarbonyl)-2,3-dihydro-1-benzofuran-6-yl]acetic acid
- 2-[7-(Methoxycarbonyl)-2,3-dihydro-1-benzofuran-5-yl]propanoic acid
Uniqueness
2-[7-(Methoxycarbonyl)-2,3-dihydro-1-benzofuran-5-yl]acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methoxycarbonyl group and the acetic acid moiety can affect how the compound interacts with other molecules, making it distinct from its analogs.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2758001-38-4 |
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Molecular Formula |
C12H12O5 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
2-(7-methoxycarbonyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid |
InChI |
InChI=1S/C12H12O5/c1-16-12(15)9-5-7(6-10(13)14)4-8-2-3-17-11(8)9/h4-5H,2-3,6H2,1H3,(H,13,14) |
InChI Key |
DOKCJWOLHNFVFA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1OCC2)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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